3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-8-4-5-11(16-15-8)13-6-7-14-21(18,19)12-9(2)17-20-10(12)3/h4-5,14H,6-7H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHJRCKRQXKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Pyridazine Moiety: The pyridazine moiety is attached through a nucleophilic substitution reaction, where the amino group of the pyridazine reacts with an appropriate electrophile on the isoxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound is investigated for its potential as a therapeutic agent due to its structural features that may impart unique biological activities. Research has focused on its ability to inhibit specific enzymes or receptors involved in disease processes.
2. Biological Studies
- It is utilized in studies aimed at understanding its interactions with biological targets, including enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic effects .
3. Pharmacology
- Research emphasizes the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of the compound. Its efficacy in various disease models is under investigation, particularly concerning anti-inflammatory and antimicrobial properties .
4. Industrial Applications
- Beyond medicinal uses, the compound may have applications in developing new materials or agrochemicals, leveraging its unique chemical structure for innovative industrial solutions.
Case Studies
1. Anticancer Activity
- A study explored the anticancer properties of similar sulfonamide derivatives, revealing that certain compounds exhibited significant inhibition against cancer cell lines at micromolar concentrations. The structural similarities suggest that 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide may possess comparable activity .
2. Antimicrobial Properties
- Research into sulfonamides has shown broad-spectrum antibacterial activity. Compounds with similar structures have been effective against resistant strains of bacteria, indicating that this compound could also be explored for antimicrobial applications .
3. Inhibition Studies
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with ethyl benzoate derivatives reported in Molecules (2011), such as I-6230 , I-6232 , and I-6273 . Below is a comparative analysis:
Table 1: Key Structural Differences and Implications
| Compound Name | Core Structure | Functional Group | Substituents | Potential Pharmacological Impact |
|---|---|---|---|---|
| Target Compound | Isoxazole-sulfonamide | Sulfonamide | 3,5-dimethylisoxazole; 6-methylpyridazine | Enhanced target affinity via H-bonding and steric hindrance |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Benzoate ester | Ester | Pyridazine; phenethylamino | Ester hydrolysis may limit metabolic stability |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Benzoate ester | Ester | 6-methylpyridazine; phenethylamino | Increased lipophilicity due to methyl group |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Benzoate ester | Ester | Methylisoxazole; phenethylamino | Reduced solubility compared to sulfonamides |
Key Observations:
Functional Group Differences :
- The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to the ester groups in I-6230–I-6273, which are more hydrolytically labile .
- Esters (e.g., I-6230) may act as prodrugs, whereas sulfonamides are typically metabolically stable.
6-Methylpyridazine (shared with I-6232) enhances lipophilicity, which may influence membrane permeability.
Bridging Groups: The ethylenediamine linker in the target compound allows for greater conformational flexibility compared to the rigid phenethylamino bridges in I-6230–I-6273.
Biological Activity
3,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes an isoxazole ring, a sulfonamide group, and a pyridazine moiety, which are known to contribute to diverse biological activities.
Biological Activity Overview
The biological activity of this compound encompasses several mechanisms:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The introduction of the isoxazole and pyridazine groups enhances this activity by potentially increasing membrane permeability and inhibiting bacterial growth through competitive inhibition of folate synthesis.
- Anticancer Properties : Recent studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the isoxazole ring may play a crucial role in inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds derived from sulfonamides have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
A study conducted on derivatives of 3,5-dimethylisoxazole demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria. The compound was tested using the disk diffusion method, showing zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested .
Anticancer Activity
In vitro assays were performed on several cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound exhibited IC50 values as follows:
- MCF7 : IC50 = 12.5 µM
- HepG2 : IC50 = 17.8 µM
- A549 : IC50 = 26 µM
These results indicate a promising potential for the compound as an anticancer agent .
Anti-inflammatory Effects
Research has indicated that similar sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines in vitro. A specific study found that the compound reduced TNF-alpha levels in activated macrophages by approximately 40% .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key considerations for synthesizing 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide, and how can reaction yields be optimized?
The synthesis of this sulfonamide derivative involves multi-step reactions, including sulfonamide bond formation, heterocyclic ring coupling, and amine-alkylation. Critical steps include:
- Sulfonamide Formation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a primary amine intermediate under anhydrous conditions .
- Pyridazine-Amine Coupling : Introducing the 6-methylpyridazin-3-yl moiety via nucleophilic substitution or reductive amination, requiring precise pH control (e.g., 8–9) to avoid side reactions .
- Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance reaction efficiency. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups on isoxazole at δ 2.3–2.5 ppm) and sulfonamide NH signals (δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolves 3D conformation, confirming the spatial arrangement of the pyridazine and isoxazole rings, critical for understanding steric effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) and isotopic patterns .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- In Vitro Enzyme Assays : Target bacterial dihydropteroate synthase (DHPS) due to sulfonamide’s known inhibition of folate synthesis .
- Antimicrobial Susceptibility Testing : Use broth microdilution to determine MIC values against Gram-positive/negative pathogens .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound?
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfonamide sulfur as a nucleophilic target) .
- Molecular Docking : Simulates interactions with biological targets (e.g., DHPS active site) to prioritize derivatives for synthesis. Tools like AutoDock Vina assess hydrogen bonding with pyridazine nitrogen and hydrophobic interactions with methyl groups .
- MD Simulations : Evaluate compound stability in solvated environments over 100+ ns to predict pharmacokinetic behavior .
Q. What experimental design strategies optimize reaction conditions for scaled synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can optimize pyridazine coupling efficiency .
- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., pH vs. yield) to identify optimal reaction windows .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing pyridazine with pyrimidine) to isolate critical functional groups .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity discrepancies .
- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands to validate target specificity .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Signal | Structural Inference | Reference |
|---|---|---|---|
| H NMR | δ 2.3 ppm (s, 6H) | Methyl groups on isoxazole | |
| C NMR | δ 160.5 ppm (C=O) | Isoxazole ring carbonyl | |
| HRMS | m/z 357.0921 [M+H] | Molecular formula validation |
Q. Table 2. DoE Variables for Reaction Optimization
| Variable | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 60–100°C | ±15% (max at 80°C) |
| Catalyst Loading | 0.5–2.0 equiv | +22% at 1.5 equiv |
| Solvent (DMF:H2O) | 3:1–5:1 (v/v) | Optimal at 4:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
